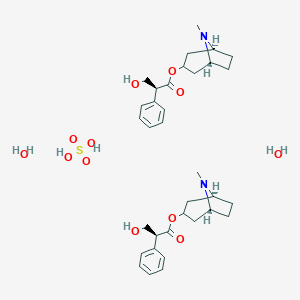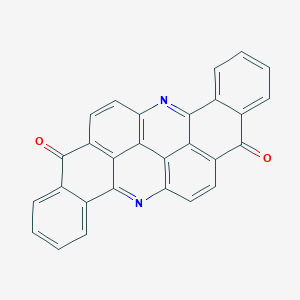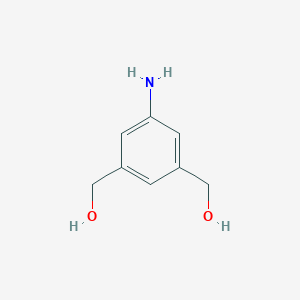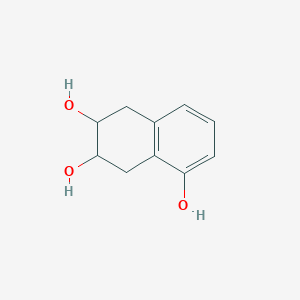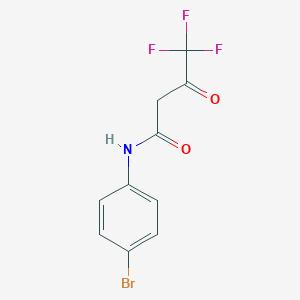
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" is a chemical compound with a complex structure that includes a 4-bromophenyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
While specific details on the synthesis of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" are not available, related compounds have been synthesized through methods like the copper-catalyzed cross-coupling reaction (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
The molecular structure of compounds like "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be analyzed using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as quantum mechanical calculations (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be understood through its interaction with other chemical entities. For instance, related compounds show reactivity in photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).
Physical Properties Analysis
The physical properties, such as melting and boiling points, density, and solubility, of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be influenced by its molecular structure. Similar compounds have been studied for their crystal structures and thermodynamic properties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other substances can be inferred from studies on similar compounds. For example, the reactivity of related fluorinated compounds in conjugate addition reactions has been extensively studied (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007).
Wissenschaftliche Forschungsanwendungen
-
N-(4-Bromophenyl)furan-2-carboxamide
- Application : This compound has been studied for its anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
- Methods of Application : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
- Results : The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- Application : This compound has been studied for its potential as an antimicrobial agent to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
- Methods of Application : The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPXBXVPHBWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624249 |
Source


|
| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
CAS RN |
1309681-73-9 |
Source


|
| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

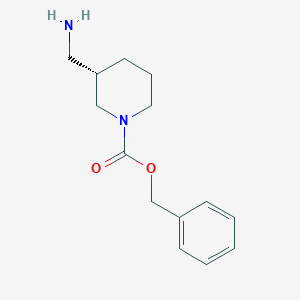



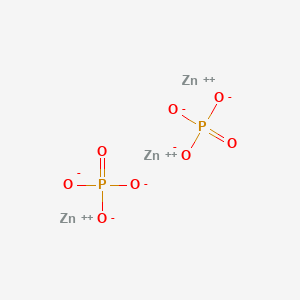

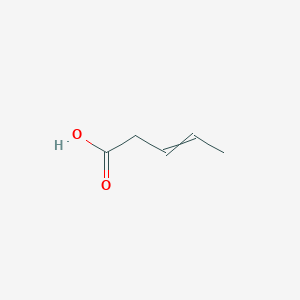
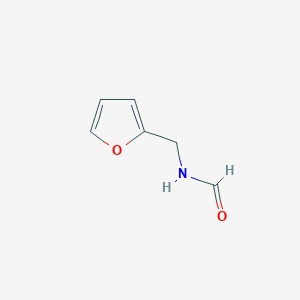
![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)
